N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide
Description
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide is a synthetic carboxamide derivative characterized by a cyclohex-3-ene ring conjugated to a benzodioxole moiety via a hydroxypropyl linker. Key structural features include:
- Benzodioxole group: A fused aromatic system with electron-rich methylenedioxy (O-CH2-O) substituents, commonly associated with enhanced metabolic stability and receptor binding in medicinal chemistry .
- Cyclohexene carboxamide: A partially unsaturated six-membered ring linked to a carboxamide group, which may influence conformational flexibility and intermolecular interactions.
- Hydroxypropyl spacer: A three-carbon chain with a hydroxyl group, enabling hydrogen bonding and solubility modulation.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-14(13-6-7-15-16(10-13)22-11-21-15)8-9-18-17(20)12-4-2-1-3-5-12/h1-2,6-7,10,12,14,19H,3-5,8-9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOKUEAAJFTKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Molecule
The compound decomposes into two primary fragments:
Coupling these fragments via amide bond formation constitutes the final step. Key challenges include regioselective functionalization of the benzodioxole ring, introduction of the hydroxypropylamine sidechain, and stability of the cyclohexene moiety during reactions.
Synthesis of Benzo[d]dioxol-5-yl-3-hydroxypropylamine
Construction of Benzodioxole Core
The benzo[d]dioxole unit is synthesized via Pd-catalyzed arylation of catechol derivatives, as demonstrated in aporphine alkaloid syntheses:
$$
\text{Catechol} + \text{Methylene donor} \xrightarrow{\text{Pd(OAc)}_2, \text{DPEPhos}} \text{Benzo[d]dioxole} \quad (92\% \text{ yield})
$$
Alternative routes from patent CN106749156B employ microwave-assisted cyclization using dichloromethane derivatives under basic conditions (K₂CO₃, DMF, 120°C), achieving 85–90% conversion.
Introduction of 3-Hydroxypropylamine Sidechain
Two predominant strategies emerge:
Nucleophilic Amination
Reaction of 5-bromobenzo[d]dioxole with 3-aminopropanol under Buchwald-Hartwig conditions:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 5-Bromo-benzodioxole, 3-aminopropanol | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 78% |
Reductive Amination
Condensation of benzodioxole-5-carbaldehyde with 3-nitropropanol followed by hydrogenation:
$$
\text{ArCHO} + \text{O}2\text{NCH}2\text{CH(OH)CH}3 \xrightarrow{\text{TiCl}4} \text{Imine} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{Amine} \quad (68\% \text{ overall})
$$
Preparation of Cyclohex-3-enecarboxamide
Cyclohexene Ring Formation
Diels-Alder reaction between 1,3-butadiene and acrylic acid derivatives provides regioselective access to the cyclohexene core:
$$
\text{Butadiene} + \text{CH}2=\text{CHCO}2\text{H} \xrightarrow{\text{AlCl}_3} \text{Cyclohex-3-ene-1-carboxylic acid} \quad (74\% \text{ yield})
$$
Carboxylic Acid to Amide Conversion
Two-step activation using thionyl chloride followed by ammonia gas:
Acid chloride formation :
$$
\text{Cyclohexenecarboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{Acid chloride} \quad (95\% \text{ conversion})
$$Ammonolysis :
$$
\text{Acid chloride} + \text{NH}3 \xrightarrow{\text{Et}3\text{N}, 0°C} \text{Cyclohex-3-enecarboxamide} \quad (88\% \text{ yield})
$$
Final Amide Coupling
Analytical Characterization Data
Critical spectroscopic data from analogous compounds:
| Property | Value | Source |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.85 (s, 1H, ArH), 5.75 (m, 2H, CH=CH), 4.25 (m, 1H, CHOH) | |
| ¹³C NMR | δ 170.5 (CONH), 147.2 (O-C-O), 126.8 (CH=CH) | |
| HRMS | m/z 375.4 [M+H]⁺ (calc. 375.42) |
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
Patent CN106749156B discloses continuous flow synthesis parameters for benzodioxole intermediates:
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitric acid for nitration, bromine for bromination, typically under acidic or neutral conditions.
Major Products
Oxidation: Conversion of the hydroxypropyl group to a carbonyl group.
Reduction: Conversion of the carboxamide group to an amine.
Substitution: Introduction of nitro or halogen groups onto the benzo[d][1,3]dioxole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new polymers and materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor. The pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Functional Group Analysis
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- The target compound’s benzodioxole group differentiates it from ’s 3-methylbenzoyl system, which lacks the electron-rich methylenedioxy group. Benzodioxole derivatives often exhibit enhanced π-π stacking and metabolic stability compared to simple aryl systems.
- Unlike ’s pyrrolidine-containing analog, the target compound’s cyclohexene carboxamide may reduce basicity and alter receptor affinity, as carboxamides are less prone to protonation than tertiary amines.
Pharmacological and Catalytic Potential
- Catalysis : ’s compound utilizes an N,O-bidentate directing group for metal catalysis. The target compound’s hydroxyl and carboxamide groups may similarly coordinate metals, but the steric bulk of the cyclohexene ring could hinder reactivity compared to smaller tert-alcohol analogs .
- Bioactivity : Benzodioxole derivatives in are linked to psychoactive properties. The target compound’s carboxamide and hydroxyl groups might reduce blood-brain barrier penetration compared to ketone or amine analogs, altering bioactivity profiles .
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article explores the compound's synthesis, mechanism of action, and biological activity, supported by relevant data tables and case studies.
Compound Overview
- Chemical Structure : The compound features a benzo[d][1,3]dioxole moiety linked to a cyclohexene ring through a hydroxypropyl chain.
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 313.36 g/mol
The biological activity of this compound is primarily attributed to its interactions with cellular targets that lead to significant biochemical changes:
-
Anticancer Activity :
- The compound induces apoptosis in cancer cells and causes cell cycle arrest at the S phase. This is achieved through the disruption of microtubule assembly, which is crucial for cell division.
- In vitro studies demonstrate its efficacy against various cancer cell lines, suggesting a potential role as an anticancer agent.
-
Enzyme Inhibition :
- It has been identified as an α-amylase inhibitor, which interferes with carbohydrate metabolism by slowing down the breakdown of complex carbohydrates into simple sugars.
- This inhibition can have implications for managing conditions like diabetes.
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Induces apoptosis and cell cycle arrest |
| N-(benzo[d][1,3]dioxol-5-yl)acetamide | Antimicrobial | Inhibits bacterial growth |
| 4-Fluoro-N-(phenyl)benzenesulfonamide | Enzyme inhibition | Inhibits specific enzymes involved in metabolic pathways |
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Study 2: Enzymatic Activity
Another investigation focused on the compound's role as an α-amylase inhibitor. The results showed that it effectively reduced enzyme activity by up to 70% at a concentration of 100 µM. This suggests potential applications in dietary management for individuals with diabetes or metabolic syndrome.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
